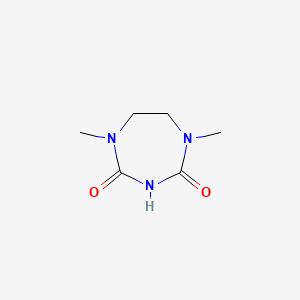![molecular formula C6H11N3O4 B14674023 [Bis(2-amino-2-oxoethyl)amino]acetic acid CAS No. 33573-90-9](/img/structure/B14674023.png)
[Bis(2-amino-2-oxoethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2-amino-2-oxoethyl)amino]acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains both amino and carboxyl functional groups, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-amino-2-oxoethyl)amino]acetic acid typically involves the reaction of glycine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions
[Bis(2-amino-2-oxoethyl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and carboxyl groups, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino groups.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound, often targeting the carboxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, with reagents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
[Bis(2-amino-2-oxoethyl)amino]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Bis(2-amino-2-oxoethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The compound can act as a chelating agent, binding to metal ions and affecting their bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid with similar functional groups but a less complex structure.
Alanine: Another amino acid with a similar backbone but different side chains.
Aspartic Acid: Contains both amino and carboxyl groups, similar to [Bis(2-amino-2-oxoethyl)amino]acetic acid, but with a different arrangement
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a broader range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
33573-90-9 |
|---|---|
Molecular Formula |
C6H11N3O4 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[bis(2-amino-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-4(10)1-9(2-5(8)11)3-6(12)13/h1-3H2,(H2,7,10)(H2,8,11)(H,12,13) |
InChI Key |
ZOXLNSONTJRRHK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)N(CC(=O)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


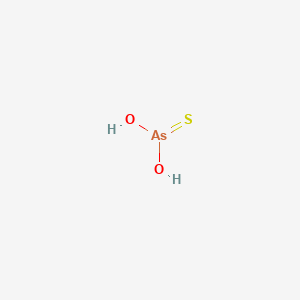
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)


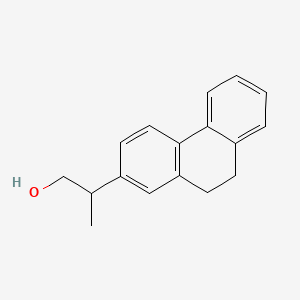
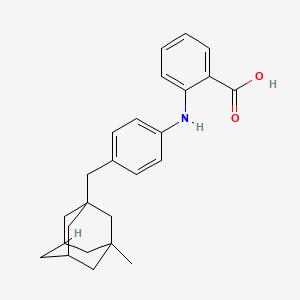
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
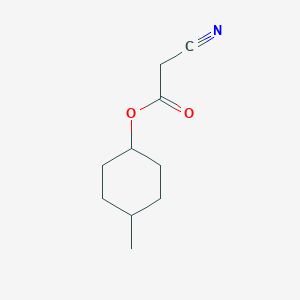
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)

